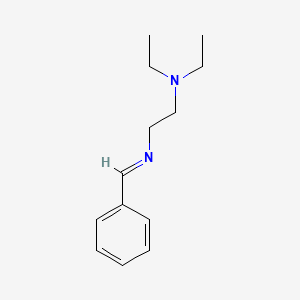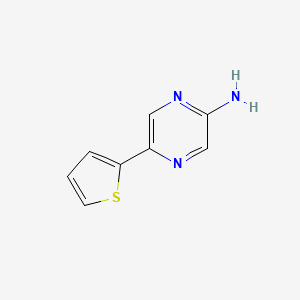
2-吡嗪胺,5-(2-噻吩基)-
描述
“2-Pyrazinamine, 5-(2-thienyl)-” is also known as “2-Amino-5-(2-thienyl)pyrazine”. It has a molecular weight of 177.23 . The IUPAC name for this compound is “5-(2-thienyl)-2-pyrazinamine” and its InChI code is "1S/C8H7N3S/c9-8-5-10-6(4-11-8)7-2-1-3-12-7/h1-5H, (H2,9,11)" .
Synthesis Analysis
The synthesis of pyrazinamide analogues, such as “2-Pyrazinamine, 5-(2-thienyl)-”, generally involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides .Molecular Structure Analysis
The molecular formula of “2-Pyrazinamine, 5-(2-thienyl)-” is C8H7N3S . The InChI key for this compound is NRHPXDJQEQVYSM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Pyrazinamine, 5-(2-thienyl)-” include a molecular weight of 177.23 . Unfortunately, specific details such as color, density, hardness, and melting and boiling points are not available.科学研究应用
结构分析和配位化学
2-吡嗪胺,5-(2-噻吩基)-衍生物因其独特的结构性质和配位化学而被广泛研究。例如,Donzello 等人 (2011 年) 探讨了 2,3-二氰基-5,6-二(2-噻吩基)-1,4-吡嗪及其钯(II)配合物的结构柔性。他们的工作提供了对这些化合物中分子排列和配位位点的见解,这对于理解它们的化学行为和在配位化学和材料科学中的潜在应用非常重要 (Donzello 等人,2011 年)。
共轭材料的开发
Schwiderski 和 Rasmussen (2013 年) 研究了基于噻吩并[3,4-b]吡嗪的 terthienyls 作为低带隙共轭材料的前体。他们对这些化合物的合成和表征有助于开发具有可调节电子特性的材料,这在有机电子学和光子学领域至关重要 (Schwiderski & Rasmussen, 2013 年)。
杂环化合物的合成
Blanco 等人 (2006 年) 提出了一种合成吡嗪并[2',3':4,5]噻吩并[3,2-d]嘧啶酮的方法,展示了 2-吡嗪胺衍生物在创建复杂杂环结构中的潜力。他们的方法为开发可能在药物和材料科学中应用的新化合物提供了基础 (Blanco 等人,2006 年)。
抗菌活性
Hussein (2007 年) 探讨了用 2-吡嗪胺衍生物合成多核杂环化合物的可能性,强调了它们的抗菌潜力。这项研究强调了这些化合物在开发新的抗菌剂中的相关性 (Hussein, 2007 年)。
光伏器件应用
Zhou 等人 (2010 年) 合成了基于噻吩并[3,4-b]吡嗪的单体,用于光伏器件。他们的工作为太阳能转换新材料的开发做出了贡献,突出了 2-吡嗪胺衍生物在可再生能源技术中的广泛应用 (Zhou 等人,2010 年)。
作用机制
Target of Action
Compounds with a thiazole ring, which is similar to the thiophene ring in 2-amino-5-(2-thienyl)pyrazine, have been found to exhibit diverse biological activities . They act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, pyrimidines, which are structurally similar, have been found to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
For instance, they inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
Compounds with similar structures have been found to exhibit a range of pharmacological effects including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which is often used in the synthesis of such compounds, is influenced by the reaction conditions, including the choice of organoboron reagents .
属性
IUPAC Name |
5-thiophen-2-ylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-5-10-6(4-11-8)7-2-1-3-12-7/h1-5H,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHPXDJQEQVYSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/structure/B3109626.png)
![1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one](/img/structure/B3109628.png)

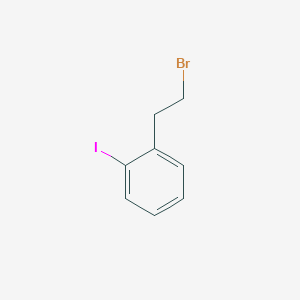
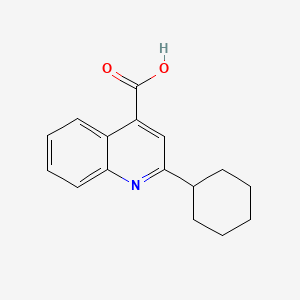
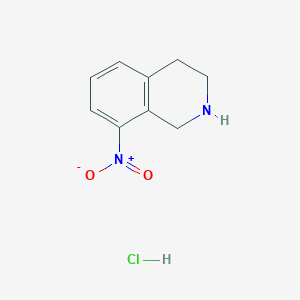

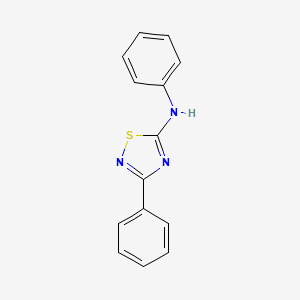
![7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3109686.png)

